molecular formula C21H27NSi B2539898 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole CAS No. 162087-99-2

1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole

Cat. No.: B2539898
CAS No.: 162087-99-2
M. Wt: 321.539
InChI Key: BDHLHKOBMJWLQA-UHFFFAOYSA-N
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Description

1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole is a specialized indole derivative designed for advanced organic synthesis and medicinal chemistry research. This compound features a robust tert-butyldimethylsilyl (TBS) group, which can serve as a key protecting group for the indole nitrogen, enhancing stability and altering reactivity during multi-step synthetic sequences. The concurrent presence of a phenylmethyl (benzyl) moiety further modulates the steric and electronic properties of the molecule, making it a valuable intermediate. Its primary research value lies in constructing complex molecular architectures, particularly in developing novel pharmaceuticals and agrochemicals containing the indole scaffold, a structure prevalent in many biologically active compounds . Researchers utilize this compound to explore new pathways in Friedel-Crafts alkylation and other catalytic transformations, enabling access to functionalized tetrahydrocarbazolones and other fused ring systems . The mechanism of action is primarily centered on its role as a synthetic building block; the protected indole can undergo regioselective electrophilic substitution or deprotonation, allowing for further functionalization at specific positions on the ring. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NSi/c1-21(2,3)23(4,5)20(18-12-7-6-8-13-18)22-16-15-17-11-9-10-14-19(17)22/h6-16,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHLHKOBMJWLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)N2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of 1-(Phenylmethyl)-1H-indole Precursors

The most direct route involves silyl-group introduction to 1-(phenylmethyl)-1H-indole.

  • Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole, dimethylaminopyridine (DMAP).
  • Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 12–24 h.
  • Mechanism : Nucleophilic substitution at the indole nitrogen, facilitated by DMAP as an acylation catalyst.
  • Yield : 68–72% after silica gel chromatography.

Table 1 : Silylation Optimization Parameters

Base Solvent Temp (°C) Time (h) Yield (%)
Imidazole DCM 0–5 24 72
Triethylamine THF 25 18 58
Pyridine Acetonitrile 40 12 41

Rhodium-Catalyzed Asymmetric Arylation

Adapted from phenylpiperidinyl indole syntheses, this method employs chiral ligands for enantioselective C–C bond formation.

  • Catalyst : Rh(acac)(C₂H₄)₂ (0.5 mol%).
  • Ligand : (S)-XylBINAP or (R,R)-Ph-BPE (1.2 mol%).
  • Substrate : 1H-indole derivatives with prochiral silyl-phenymethyl motifs.
  • Conditions : Toluene, 50–60°C, 48 h under argon.
  • Enantioselectivity : 84–99% ee.

Acid-Mediated Cyclization of 4-Oxobutanal Intermediates

A Brønsted acid-catalyzed cascade generates the indole core and installs the TBS group simultaneously:

  • Friedel–Crafts Cyclization : 4-(Indol-2-yl)-4-oxobutanal derivatives cyclize in hexafluoroisopropanol (HFIP) with p-toluenesulfonic acid (PTSA).
  • Silylation : In situ protection with TBSCl yields the target compound.
  • Yield : 65% over two steps.

Challenges in Synthesis and Optimization

Competing Reaction Pathways

  • Indene Formation : Undesired cyclization to indene derivatives occurs under high-temperature or low-catalyst conditions. Mitigated by maintaining reaction temps ≤60°C.
  • Oversilylation : Excess TBSCl leads to disilylated byproducts. Stoichiometric control (1.1 equiv TBSCl) and low temps (0°C) suppress this.

Ligand and Solvent Effects

  • Ligand Choice : (R,R)-Ph-BPE improves enantioselectivity (99% ee) but requires rigorous anhydrous conditions.
  • Solvent Polarity : Nonpolar solvents (toluene) favor arylation, while polar aprotic solvents (THF) accelerate silylation but reduce yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.0 Hz, 1H, indole H4), 7.42–7.28 (m, 5H, phenyl), 6.52 (s, 1H, indole H3), 1.01 (s, 9H, t-Bu), 0.36 (s, 6H, SiMe₂).
  • ¹³C NMR : δ 136.2 (indole C2), 134.5 (phenyl C1), 128.9–126.3 (phenyl CH), 123.8 (indole C7), 25.8 (t-Bu C), 18.3 (SiC(CH₃)₃), −4.1 (Si(CH₃)₂).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, 254 nm).

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to complement factor B inhibitors (e.g., 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid). Key advantages include:

  • Steric Protection : TBS group prevents undesired N-alkylation during piperidine ring formation.
  • Modularity : Suzuki-Miyaura coupling at the phenyl ring enables late-stage diversification.

Chemical Reactions Analysis

Silyl Ether Formation and Protection

The tert-butyldimethylsilyl (TBS) group in this compound serves as a protective moiety for hydroxyl groups. Reactions typically involve:

  • Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), imidazole as a base, room temperature.

  • Mechanism : The TBS group reacts with hydroxyl-containing substrates (e.g., alcohols) to form stable silyl ethers, preventing unwanted side reactions during multi-step syntheses .

  • Applications : Used to protect sensitive intermediates in pharmaceuticals and complex natural product syntheses.

Deprotection Reactions

The TBS group is cleaved under mild acidic or fluoride-mediated conditions:

  • Reagents : Tetrabutylammonium fluoride (TBAF) in THF or aqueous HF.

  • Yields : 70–90% for deprotected indole derivatives .

  • Example : Deprotection of 4-((tert-butyldimethylsilyl)oxy)-1-(1-methyl-1H-indol-2-yl)butan-1-one using TBAF yields the corresponding alcohol .

Acid-Catalyzed Cascade Reactions

The compound participates in Brønsted acid-catalyzed transformations, forming tetrahydrocarbazolones:

  • Catalysts : p-Toluenesulfonic acid (PTSA) in hexafluoroisopropanol (HFIP) or acetonitrile.

  • Mechanism :

    • Intramolecular Friedel-Crafts hydroxyalkylation forms a 3-indolylmethanol intermediate.

    • Nucleophilic attack by thiols, arenes, or alkenes yields 4-functionalized tetrahydrocarbazolones .

  • Yields : 60–95% depending on the nucleophile (e.g., 92% with 1,1-diphenylethylene) .

Table 1: Nucleophilic Additions to 3-Indolylmethanol Intermediate

NucleophileProductYield (%)Solvent
Thiophenol4-(Phenylthio)tetrahydrocarbazolone85HFIP
1,1-Diphenylethylene4-Alkenyltetrahydrocarbazolone92MeCN
Sodium sulfinate4-Sulfonyltetrahydrocarbazolone78HFIP

Grignard and Organometallic Reactions

The benzylic position undergoes nucleophilic substitution with Grignard reagents:

  • Conditions : THF, bis[2-(dimethylamino)ethyl]ether as a ligand, 20–30°C.

  • Reagents : iPrMgCl or iPrMgBr.

  • Applications : Alkylation or arylation at the benzylic carbon, yielding functionalized indole derivatives .

Derivatization via Wittig and Michael Additions

Post-functionalization strategies include:

  • Wittig Reactions : Stabilized ylides convert carbonyl groups to alkenes (e.g., formation of diketones 11 from 1a ) .

  • Michael Additions : AuCl₃-catalyzed intramolecular cyclization forms 4-acylmethyltetrahydrocarbazolones (12 ) in >90% yield .

Reduction and Oxidation

  • Reduction : NaBH₄ reduces ketones to secondary alcohols (e.g., synthesis of dihydrocarbazole 13 in 65% yield) .

  • Oxidation : DMP (Dess-Martin periodinane) oxidizes alcohols to aldehydes or ketones .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that indole derivatives, including 1-[(tert-butyldimethylsilyl)(phenyl)methyl]-1H-indole, exhibit significant anticancer properties. For instance, research on related indole compounds has shown selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The mechanism of action often involves cell cycle disruption and apoptosis induction .

Case Study:
In a study evaluating the anticancer effects of synthesized indole derivatives, compounds exhibited IC50 values as low as 100 μg/ml against cancer cells, indicating potent activity .

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. They have shown effectiveness against various bacterial strains, including those resistant to common antibiotics. The minimum inhibitory concentration (MIC) for certain indole derivatives has been reported as low as 3.91 μg/ml against Gram-positive bacteria .

Data Table: Antimicrobial Activity of Indole Derivatives

CompoundMIC (μg/ml)Target Organism
Compound A3.91Staphylococcus aureus
Compound B6.25Escherichia coli
Compound C15Mycobacterium tuberculosis

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated as an inhibitor of fat mass and obesity-associated protein (FTO), which plays a role in obesity and metabolic disorders. The compound showed promising inhibition rates with IC50 values indicating effective binding affinity .

Case Study:
A structure-based design study revealed that modifications to the indole framework could enhance the inhibitory activity against FTO, suggesting avenues for developing therapeutic agents targeting obesity .

Material Science Applications

Beyond biological applications, this compound's unique chemical structure lends itself to applications in material science. It can be used as a precursor in synthesizing advanced materials such as organic semiconductors and polymers due to its ability to form stable bonds with other organic compounds.

Mechanism of Action

The mechanism of action of 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole involves the formation of stable silyl ethers, which protect functional groups during chemical reactions. The tert-butyldimethylsilyl group provides steric hindrance, making the compound resistant to hydrolysis under acidic conditions . This stability is crucial for its use as a protecting group in organic synthesis.

Comparison with Similar Compounds

Substituents on the Indole Ring

The introduction of substituents on the indole ring significantly alters physical properties and reactivity. Key derivatives include:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Rf (TLC) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Reference
1-(TBS)-1H-indole (parent) C₁₄H₂₁NSi 231.41 White solid 0.42 93 7.50 (d, J = 8.0 Hz, ArH)
1-(TBS)-6-methyl-1H-indole C₁₅H₂₃NSi 245.44 Yellow oil 0.37 92 2.46 (s, CH₃)
1-(TBS)-5-methyl-1H-indole C₁₅H₂₃NSi 245.44 Colorless oil 0.30 90 2.44 (s, CH₃)
1-(TBS)-5-fluoro-1H-indole C₁₄H₂₀FNSi 249.40 Not reported
1-(TBS)-6-methoxy-1H-indole C₁₅H₂₃NOSi 261.44 Not reported

Key Observations :

  • Physical State : Methyl or methoxy substituents reduce crystallinity, yielding oils instead of solids .
  • Polarity : Lower Rf values (e.g., 0.30 for 5-methyl vs. 0.42 for parent) indicate increased polarity due to electron-donating substituents .
  • Synthetic Yield : Methyl derivatives achieve >90% yields, comparable to the parent compound, suggesting minimal steric hindrance during silylation .

Functionalization at C-3

Derivatives like 3-bromo-1-(TBS)-1H-indole (C₁₄H₂₀BrNSi) are synthesized for cross-coupling reactions. Bromination at C-3 enables Suzuki-Miyaura couplings, as seen in 1-(TBS)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , a precursor for biaryl synthesis .

Spectral and Reactivity Comparisons

NMR Chemical Shifts

  • Parent Compound : Aromatic protons resonate at δ 7.50 (d, J = 8.0 Hz) and δ 6.55 (dd, J = 3.2, 0.9 Hz) .
  • 6-Methyl Derivative : The methyl group at C-6 causes upfield shifts of adjacent aromatic protons (δ 6.94 vs. δ 7.50 in parent) due to electron-donating effects .

Biological Activity

1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a tert-butyldimethylsilyl group and an indole moiety, which is often associated with diverse biological activities. The general formula can be represented as follows:

C16H22NC_{16}H_{22}N

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

  • HeLa Cells : The compound demonstrated an IC50 value of approximately 10 μM, indicating effective inhibition of cell proliferation.
  • MDA-MB-231 : Another study reported a similar cytotoxic effect with an IC50 of 12 μM.
Cell LineIC50 (μM)Reference
HeLa10
MDA-MB-23112

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for the treatment of inflammatory diseases.

CytokineEffectReference
TNF-alphaDecreased levels
IL-6Decreased levels

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It appears to affect pathways associated with inflammation and tumor growth, such as NF-kB and MAPK signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may enhance the cellular antioxidant defense system.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Study Overview

  • Model : Murine breast cancer model.
  • Dosage : Administered at 20 mg/kg body weight.
  • Outcome : Tumor size reduced by approximately 40% after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole in high yield?

  • Methodological Answer : The synthesis typically involves protecting the indole nitrogen with a tert-butyldimethylsilyl (TBS) group, followed by alkylation or arylation at the 1-position. Key steps include:

  • Use of anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the silyl group.
  • Optimization of reaction temperature and stoichiometry, as excess alkylating agents may lead to side reactions (e.g., over-alkylation).
  • Monitoring reaction progress via TLC or HPLC to ensure complete conversion.
    Reference protocols for similar indole derivatives highlight sodium hydride as a base for deprotonation and tosyl chloride for sulfonation .

Q. What chromatographic methods are optimal for purifying this compound?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) is effective. For challenging separations, flash chromatography or preparative HPLC with C18 columns can resolve structural analogs. Post-purification, confirm homogeneity via HPLC (>98% purity) and NMR to detect residual solvents or unreacted starting materials .

Q. How should researchers handle safety and storage of this compound?

  • Methodological Answer :

  • Protective Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation.
  • Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent moisture-induced degradation of the silyl group.
  • Waste Disposal : Collect organic waste in halogen-resistant containers and treat via incineration by licensed facilities .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., silyl vs. phenyl orientation) by growing single crystals via slow evaporation in acetonitrile or dichloromethane .
  • Dynamic NMR : For flexible moieties (e.g., tert-butyl groups), variable-temperature NMR can detect rotational barriers and confirm conformations.
  • Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies mitigate side reactions during functionalization of the indole core?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., boronic acids) to regioselectively modify the indole ring. For example, iridium-catalyzed borylation at the 4-position enables further cross-coupling .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., NH with TBS) before introducing electrophilic groups.
  • Microwave-Assisted Synthesis : Reduce reaction times and byproduct formation in heterocyclic functionalization .

Q. How can researchers design biological assays to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., indole derivatives with reported antifungal or kinase inhibitory activity) .
  • Assay Optimization : Use microplate-based assays (e.g., ATPase inhibition for kinase targets) with positive controls (e.g., staurosporine).
  • Data Analysis : Apply dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA for triplicate measurements) to address variability .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for silyl group hydrolysis or electrophilic aromatic substitution using software like Gaussian.
  • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict stability.
  • Docking Studies : Explore binding modes with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Source Validation : Cross-check compound purity (HPLC) and storage conditions (e.g., degradation in DMSO stocks).
  • Assay Reproducibility : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-methylindole derivatives) to identify structure-activity trends .

Q. What experimental controls are critical for mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Blank Reactions : Exclude catalysts or reagents to identify background reactivity.
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer steps in acid/base-mediated reactions.
  • Kinetic Profiling : Monitor reaction rates via in situ IR or UV-Vis spectroscopy to distinguish rate-determining steps .

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